3-amino-N-(4-fluorophenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-N-(4-fluorophenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound with a complex structure. It belongs to the class of thienopyridines and contains an amino group, a fluorophenyl moiety, a methyl group, and a trifluoromethyl group. The compound’s molecular formula is C25H21F4N3O2S .
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the introduction of the fluorophenyl, methyl, and trifluoromethyl substituents onto the thienopyridine scaffold. Researchers have explored various synthetic routes, optimizing reaction conditions and yields. These methods often rely on transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings .
Molecular Structure Analysis
The molecular structure of This compound reveals its planar, aromatic nature. The thienopyridine core provides rigidity, while the fluorophenyl and trifluoromethyl groups contribute to its electronic properties. The amino group may participate in hydrogen bonding or receptor interactions .
Chemical Reactions Analysis
This compound can engage in various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations. Researchers have investigated its reactivity with electrophiles, nucleophiles, and oxidants. These reactions are crucial for designing derivatives with improved properties .
Physical and Chemical Properties Analysis
Mechanism of Action
The precise mechanism of action for 3-amino-N-(4-fluorophenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide remains an active area of research. It may interact with specific biological targets, such as enzymes, receptors, or ion channels. Further studies are needed to elucidate its mode of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-amino-N-(4-fluorophenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3OS/c1-7-6-10(16(18,19)20)23-15-11(7)12(21)13(25-15)14(24)22-9-4-2-8(17)3-5-9/h2-6H,21H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVQAOHDUMGRHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)F)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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